molecular formula C10H8N2O2 B11909264 3-Methylquinoxaline-6-carboxylic acid

3-Methylquinoxaline-6-carboxylic acid

Cat. No.: B11909264
M. Wt: 188.18 g/mol
InChI Key: KBHDDNQSIMMHQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation . One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate . The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylquinoxaline-6-carboxylic acid is unique due to the presence of both a methyl group at the 3-position and a carboxylic acid group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Methylquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a quinoxaline core with a methyl group at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions.

Common Synthesis Methods:

  • Condensation Reactions : Utilizing pyruvic acid and 3,4-diaminobenzoic acid.
  • Substitution Reactions : Electrophilic substitution reactions using halogens or nitrating agents.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antibacterial Activity : Effective against various pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
  • Antifungal Activity : Demonstrated efficacy against fungal strains like Candida albicans and Aspergillus niger.
  • Anthelmintic Activity : Moderate to good activity against several earthworm species, indicating potential use in parasitic infections.
  • Anticancer Properties : Studies have shown its derivatives to act as potential anti-cancer agents by targeting specific pathways such as VEGFR-2.

Antimicrobial Activity

A study evaluated several derivatives of this compound for their antimicrobial properties. The results are summarized in Table 1.

CompoundActivity TypeMIC (µg/mL)Target Organism
This compoundAntibacterial8Pseudomonas aeruginosa
Antifungal16Candida albicans
Anthelmintic20Megascoplex konkanensis

This table illustrates the moderate to potent activities exhibited by the compound against various pathogens, highlighting its potential for therapeutic applications.

Anticancer Studies

Recent research explored the anticancer properties of synthesized derivatives of this compound. For instance, compound 11e was tested against HepG-2 and MCF-7 cancer cell lines, showing significant cytotoxic effects. The study also assessed apoptosis induction through mechanisms involving caspase activation.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes linked to bacterial growth and cancer progression by binding to their active sites.
  • DNA Interaction : Some derivatives have been shown to induce DNA damage in bacterial cells, leading to cell death.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-5-11-8-3-2-7(10(13)14)4-9(8)12-6/h2-5H,1H3,(H,13,14)

InChI Key

KBHDDNQSIMMHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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